2,5-Bis(4-hexylphenyl)-1,3,4-thiadiazole
Description
2,5-Bis(4-hexylphenyl)-1,3,4-thiadiazole (CAS: 77477-22-6) is a disubstituted 1,3,4-thiadiazole derivative characterized by two 4-hexylphenyl groups at the 2- and 5-positions of the heterocyclic core. Its molecular formula is C₂₈H₃₄N₂S, with a molecular weight of 406.24 g/mol . Key properties include:
Properties
CAS No. |
77477-22-6 |
|---|---|
Molecular Formula |
C26H34N2S |
Molecular Weight |
406.6 g/mol |
IUPAC Name |
2,5-bis(4-hexylphenyl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C26H34N2S/c1-3-5-7-9-11-21-13-17-23(18-14-21)25-27-28-26(29-25)24-19-15-22(16-20-24)12-10-8-6-4-2/h13-20H,3-12H2,1-2H3 |
InChI Key |
CGOPDSFPSGSROG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C2=NN=C(S2)C3=CC=C(C=C3)CCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(4-hexylphenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-hexylbenzoyl chloride with thiosemicarbazide, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of 2,5-Bis(4-hexylphenyl)-1,3,4-thiadiazole may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(4-hexylphenyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the reagents used.
Scientific Research Applications
2,5-Bis(4-hexylphenyl)-1,3,4-thiadiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs)
Mechanism of Action
The mechanism of action of 2,5-Bis(4-hexylphenyl)-1,3,4-thiadiazole depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of certain pathways. In electronic applications, its conjugated structure allows for efficient charge transport and interaction with other materials, enhancing the performance of devices like OFETs and OPVs .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Physicochemical Properties
*Estimated based on substituent contributions.
Key Insights :
- Hexylphenyl vs.
- Pyridyl Derivatives : The nitrogen-rich pyridyl groups enable coordination with metal ions (e.g., Mn²⁺), forming stable metal-organic frameworks (MOFs) with applications in catalysis and sensing .
Antimicrobial and Anticancer Activity
- 2,5-Bis(4-hexylphenyl)-thiadiazole: No direct data, but analogs like 2,5-diamino-thiadiazole-metal complexes (Co, Ni, Cu) show enhanced antibacterial activity and low toxicity .
- Fluorophenyl Derivatives: 2-Phenylamino-5-(4-fluorophenyl)-thiadiazole exhibits potent antituberculosis activity (MIC: <1 µg/mL) due to fluorine’s electronegativity enhancing target binding .
- Thiacarbohydrazone Derivatives : 2,5-Bis(mercapto-acetic-hydrazide)-thiadiazole shows antiproliferative effects against HepG-2 and MCF-7 cancer cells (IC₅₀: 10–50 µM) .
Mechanistic Differences :
- Bulky hexyl groups may improve pharmacokinetics (e.g., bioavailability) but reduce solubility, limiting in vitro efficacy compared to polar derivatives .
Corrosion Inhibition
- Hexylphenyl Analog : Likely acts via hydrophobic barrier formation on metal surfaces, similar to 2,5-bis(octyldithio)-thiadiazole (BODTA), which reduces aluminum corrosion through adsorption .
- Pyridyl/Dimethylaminophenyl Derivatives: Inhibit mild steel corrosion in acidic media via chemisorption, with inhibition efficiencies >90% at 1 mM due to strong electron donor-acceptor interactions .
Challenges :
- Hexylphenyl derivatives require multi-step synthesis and purification due to steric hindrance from bulky substituents.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2,5-Bis(4-hexylphenyl)-1,3,4-thiadiazole, and how do reaction conditions influence yield?
- Methodology : Acid-catalyzed intermolecular cyclization of substituted dithiocarbazates is a common method. For example, refluxing S-substituted dithiocarbazates in DMF at 70°C for 24 hours, followed by extraction with Et₂O and recrystallization from n-hexane, yields ~38% product . Adjusting acid catalysts (e.g., H₂SO₄ vs. HCl) and solvent polarity can improve yields to >70% .
Q. How can spectroscopic techniques (e.g., NMR, FT-IR) confirm the structural integrity of this compound?
- Methodology :
- ¹H/¹³C NMR : Verify hexyl chain integration (e.g., δ 0.8–2.5 ppm for alkyl protons) and aromatic protons (δ 7.2–7.8 ppm for phenyl groups) .
- FT-IR : Look for C=N stretches (~1600 cm⁻¹) and C-S-C vibrations (~680 cm⁻¹) characteristic of the thiadiazole core .
Q. What are the safety protocols for handling thiadiazole derivatives during synthesis?
- Methodology : Use fume hoods to avoid inhalation (H333 hazard) and wear nitrile gloves (P280/P264 protocols). For halogenated analogs (e.g., 2,5-dichloro derivatives), avoid contact with oxidizing agents and store under inert atmospheres .
Advanced Research Questions
Q. How does the coordination behavior of 2,5-Bis(4-hexylphenyl)-1,3,4-thiadiazole with transition metals influence its application in metal-organic frameworks (MOFs)?
- Methodology : The sulfur and nitrogen atoms in the thiadiazole ring act as Lewis bases. For example, Mn(II) coordination polymers form 2D networks via pyridyl-N and carboxyl-O interactions, as confirmed by single-crystal XRD (space group P12₁/c1, a = 10.1889 Å, β = 102.424°) . Hirshfeld surface analysis can quantify intermolecular interactions (e.g., C–H···C, π-π stacking) stabilizing the framework .
Q. What strategies resolve contradictions in biological activity data for thiadiazole derivatives across studies?
- Methodology :
- Dose-response curves : Test compounds at varying concentrations (e.g., 0.1–100 μM) to identify non-linear effects.
- Control experiments : Compare with structurally similar analogs (e.g., 2,5-bis(pyridyl) derivatives) to isolate substituent-specific activity .
- Statistical validation : Use ANOVA to assess reproducibility across ≥3 independent trials .
Q. How can computational modeling predict the electronic properties of 2,5-Bis(4-hexylphenyl)-1,3,4-thiadiazole for optoelectronic applications?
- Methodology :
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to determine HOMO-LUMO gaps (e.g., ~3.2 eV for phenyl-substituted thiadiazoles).
- TD-DFT : Simulate UV-vis spectra to correlate with experimental λₘₐₓ values (~290 nm in chloroform) .
Q. What role do alkyl chain length (e.g., hexyl vs. octyl) and substituent position play in modulating solubility and aggregation behavior?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
